
Indacaterol impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indacaterol impurity 1 is a byproduct or degradation product associated with the synthesis and stability of Indacaterol, a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The presence of impurities in pharmaceutical compounds is a critical aspect of drug development and quality control, as they can affect the efficacy and safety of the medication.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Indacaterol impurity 1 involves several steps, typically starting from the raw materials used in the production of Indacaterol. The specific synthetic route can vary, but it generally includes the following steps:
Initial Reaction: The initial reaction involves the combination of specific starting materials under controlled conditions to form intermediate compounds.
Intermediate Formation: These intermediates undergo further chemical reactions, such as condensation, cyclization, or reduction, to form the desired impurity.
Purification: The final step involves the purification of the impurity using techniques such as recrystallization, chromatography, or distillation to obtain a pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch Processing: Large quantities of raw materials are processed in batches to produce the impurity.
Quality Control: Rigorous quality control measures are implemented to ensure the impurity meets the required specifications.
Scalability: The process is designed to be scalable, allowing for the production of large quantities of the impurity as needed.
化学反応の分析
Types of Reactions: Indacaterol impurity 1 can undergo various chemical reactions, including:
Oxidation: The impurity can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines.
科学的研究の応用
Quantitative Analysis Methods
High-Performance Liquid Chromatography (HPLC)
One of the primary methods for analyzing indacaterol impurity 1 is High-Performance Liquid Chromatography. A recent study developed a robust HPLC method for the quantitative estimation of known impurities in indacaterol formulations. This method was validated according to International Council for Harmonisation (ICH) guidelines and demonstrated high precision and recovery rates (90-115%) for both active ingredients and impurities, making it suitable for routine quality control in pharmaceutical laboratories .
Molecularly Imprinted Solid-Phase Extraction (MISPE)
Another innovative application involves the use of Molecularly Imprinted Polymers (MIPs) to create solid-phase extraction cartridges specifically designed for indacaterol. This technique enhances selectivity and stability, allowing for precise pharmacokinetic evaluations in biological tissues. The cartridges have been successfully employed to extract indacaterol from rat lung tissues, facilitating a better understanding of its pharmacokinetic parameters .
Pharmacokinetics
This compound plays a crucial role in understanding the pharmacokinetics of indacaterol itself. Research has shown that the presence of impurities can affect the drug's efficacy and safety profile. For instance, studies utilizing MISPE cartridges have allowed researchers to determine key pharmacokinetic parameters such as maximum concentration (C_max), time to reach maximum concentration (T_max), and area under the curve (AUC) values in pulmonary tissues. These insights are vital for assessing the therapeutic potential and safety of indacaterol formulations .
Case Studies
Post-Marketing Surveillance Study
A notable case study involved post-marketing surveillance of indacaterol-containing products, where the identification and quantification of impurities were essential for ensuring product quality and patient safety. The study highlighted how impurities like this compound could influence patient outcomes, underscoring the importance of rigorous impurity profiling in post-market assessments.
Stability Studies
Stability studies have also been conducted to evaluate the effects of various stress conditions on indacaterol formulations containing impurity 1. These studies demonstrated that under specific conditions, such as humidity or acid treatment, the mass balance of active ingredients and their impurities remained above acceptable levels (>90%), indicating good stability of the formulations .
作用機序
The mechanism of action of Indacaterol impurity 1 is not well-defined, as it is primarily a byproduct rather than an active pharmaceutical ingredient. its presence can influence the overall stability and efficacy of Indacaterol. The impurity may interact with molecular targets and pathways involved in the degradation or metabolism of Indacaterol, potentially affecting its pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Indacaterol Impurity 2: Another byproduct associated with the synthesis of Indacaterol, with similar chemical properties.
Indacaterol Impurity 3: A degradation product formed under specific conditions, often studied alongside Indacaterol impurity 1.
Indacaterol Impurity 4: A related compound with distinct structural differences but similar analytical significance.
Uniqueness: this compound is unique due to its specific formation pathway and its impact on the stability and quality of Indacaterol formulations. Its presence and quantification are crucial for ensuring the safety and efficacy of Indacaterol medications.
生物活性
Indacaterol impurity 1 is a degradation product associated with the synthesis of indacaterol, a long-acting beta-2 adrenergic agonist primarily used for treating chronic obstructive pulmonary disease (COPD) and asthma. Understanding the biological activity of this impurity is crucial, as impurities can significantly impact the efficacy and safety of pharmaceutical products. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, safety profile, and implications for drug development.
Overview of Indacaterol and Its Impurity
Indacaterol (chemical structure: C24H34N2O5) functions by stimulating beta-2 adrenergic receptors, leading to bronchodilation and improved airflow in patients with obstructive airway diseases. This compound (CAS number: 1403389-05-8) is a byproduct formed during the synthesis of indacaterol, and its characterization is essential for quality control in pharmaceutical formulations .
Property | Value |
---|---|
Molecular Formula | C24H34N2O5 |
CAS Number | 1403389-05-8 |
Molecular Weight | 414.54 g/mol |
Pharmacological Effects
Research indicates that this compound may exhibit similar but weaker pharmacological effects compared to its parent compound.
- Beta-Adrenoceptor Activity : Indacaterol itself shows high selectivity for beta-2 adrenergic receptors, which is critical for its therapeutic efficacy. In contrast, the impurity's activity at these receptors remains less characterized but suggests potential interactions that could influence overall drug performance .
- TRPA1 Channel Interaction : Studies have indicated that indacaterol activates the TRPA1 ion channel, which is involved in nociception and respiratory reflexes. The impurity may also interact with TRPA1, although its excitatory activity appears to be weaker than that of indacaterol .
- Toxicological Profile : Toxicological assessments have shown that indacaterol exhibits low systemic exposure when administered via inhalation, with peak plasma concentrations significantly lower than those that would induce toxicity. However, impurities like this compound could potentially alter this profile, necessitating thorough evaluation during drug development .
Case Studies
A post-marketing surveillance study evaluated the safety and efficacy of indacaterol maleate in real-world settings among Japanese patients with COPD. While this study primarily focused on the parent compound, it underscores the importance of monitoring impurities:
- Patient Demographics : 1,846 patients were enrolled; mean age was 72.5 years.
- Adverse Events : Cough (1.68%) and pneumonia (1.04%) were the most common adverse reactions reported.
- Efficacy Outcomes : Significant improvements were observed in lung function parameters (FVC and FEV1) across various stages of COPD following treatment .
Implications for Drug Development
The presence of impurities like this compound poses challenges in pharmaceutical development:
- Quality Control : Impurities must be quantified accurately to ensure product stability and safety. This compound serves as a reference standard in quality control laboratories to assess the purity of indacaterol formulations.
- Regulatory Considerations : Regulatory agencies require comprehensive data on impurities during drug approval processes. The characterization of this compound will be critical in meeting these regulatory demands.
特性
IUPAC Name |
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5,7,9-10,18,22,25,27-28H,3-4,6,8,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVVMMPBOCCERE-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4CCC(=O)NC4=C(C=C3)O)O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4CCC(=O)NC4=C(C=C3)O)O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。